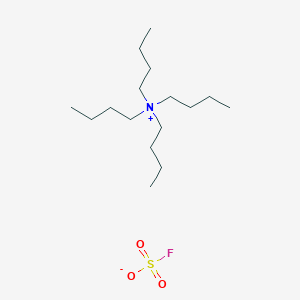
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride
Vue d'ensemble
Description
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, also known as p-chloroamphetamine (PCA), is a chemical compound that belongs to the amphetamine class of drugs. PCA is a psychoactive substance that affects the central nervous system, and it has been used in scientific research for its pharmacological properties.
Applications De Recherche Scientifique
Synthesis of Capsaicin Analogs
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride: is utilized as a synthetic intermediate in the creation of capsaicin analogs . These analogs are significant due to their potential analgesic properties, offering a pathway to develop new pain management solutions.
Development of CYP24A1 Inhibitors
This compound serves as a reagent in the synthesis of imidazolyl arylamides, which act as inhibitors of the enzyme CYP24A1 . Inhibiting CYP24A1 has implications in managing diseases related to vitamin D metabolism.
Pharmaceutical Research
In pharmacology, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a valuable reagent for R&D purposes, particularly in the development of new drugs and therapeutic agents . Its role in research is crucial for advancing medicinal chemistry.
Biochemical Studies
The compound is instrumental in biochemical research, where it’s used to study enzyme reactions and metabolic pathways . Its presence in various biochemical assays underlines its importance in understanding biological processes.
Agricultural Applications
While specific applications in agriculture are not directly cited, compounds like 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride can be involved in the synthesis of agrochemicals or as intermediates in developing plant protection agents .
Industrial Chemical Synthesis
In the industrial sector, this chemical serves as an intermediate for synthesizing a wide range of products, including dyes, resins, and other polymers . Its versatility makes it a valuable asset in chemical manufacturing processes.
Environmental Science Research
Although direct applications in environmental science are not detailed, compounds such as 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride may be used in environmental testing and pollution control studies .
Antiviral Activity Studies
Indole derivatives, which can be synthesized using 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride , have shown potential in antiviral research, particularly against HSV-1 (herpes simplex virus type 1) . This highlights the compound’s role in the development of new antiviral drugs.
Mécanisme D'action
Target of Action
It is known to be a useful synthetic intermediate in the synthesis of capsaicin analogs , which are known to target the transient receptor potential vanilloid 1 (TRPV1) receptor, playing a role in pain perception.
Mode of Action
As a precursor in the synthesis of capsaicin analogs , it may share similar mechanisms, interacting with its targets to induce changes that lead to potential analgesic activity.
Biochemical Pathways
Given its use in the synthesis of capsaicin analogs , it may influence the pathways associated with pain perception and inflammation.
Result of Action
Its role in the synthesis of capsaicin analogs suggests it may contribute to their potential analgesic activity .
Propriétés
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQBTSMAZWEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498118 | |
| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride | |
CAS RN |
6314-53-0 | |
| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39778 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6314-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)